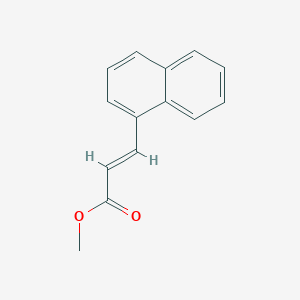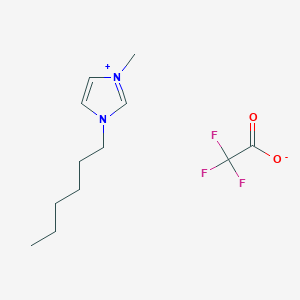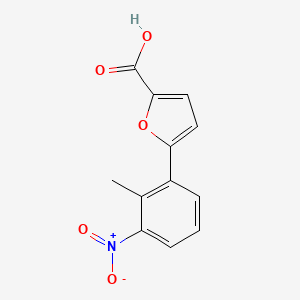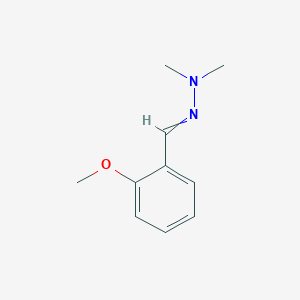![molecular formula C16H12ClN3O4 B14135192 2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione CAS No. 89010-50-4](/img/structure/B14135192.png)
2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione typically involves the diazotization of an aromatic amine followed by coupling with a β-diketone. The reaction conditions often require a low-temperature environment to maintain the stability of the diazonium salt. For instance, dry sodium nitrite is slowly added to concentrated sulfuric acid at temperatures below 10°C to form the diazonium salt . This intermediate is then coupled with 1-phenylbutane-1,3-dione under controlled conditions to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications.
化学反応の分析
Types of Reactions
2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically convert the azo group (N=N) to amines (NH2).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction typically produces amines.
科学的研究の応用
2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biological stain or marker due to its vibrant color.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
作用機序
The mechanism of action of 2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione involves its interaction with biological molecules. The compound can penetrate cell membranes and interact with intracellular targets, leading to various biological effects. For instance, it may generate reactive oxygen species (ROS) that cause oxidative stress and damage to cellular components . Additionally, the compound’s ability to bind to specific proteins or enzymes can disrupt normal cellular functions and lead to cell death.
類似化合物との比較
Similar Compounds
4-[(E)-(4-Nitrophenyl)diazenyl]phenol: Another azo compound with similar structural features but different substituents on the aromatic rings.
Ethyl (E)-4-[(5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl]benzoate: A novel azo dye with unique optical properties.
1,3,4-Thiadiazole derivatives: Compounds containing both diazenyl and imino groups, known for their optical and thermal properties.
Uniqueness
2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. Its vibrant color, stability, and potential biological activities make it a valuable compound for various applications.
特性
CAS番号 |
89010-50-4 |
|---|---|
分子式 |
C16H12ClN3O4 |
分子量 |
345.73 g/mol |
IUPAC名 |
2-[(2-chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C16H12ClN3O4/c1-10(21)15(16(22)11-5-3-2-4-6-11)19-18-14-8-7-12(20(23)24)9-13(14)17/h2-9,15H,1H3 |
InChIキー |
AMWWNPJSZDJOQY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(=O)C1=CC=CC=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


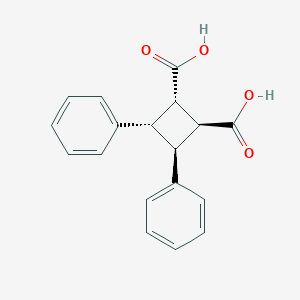
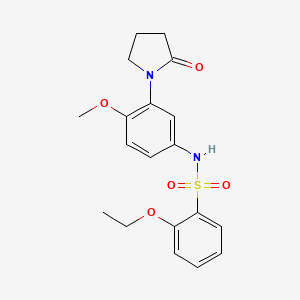
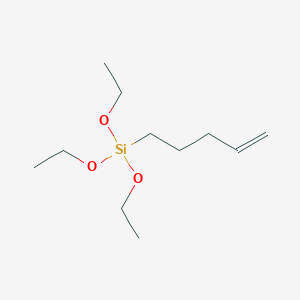
![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)
![Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium](/img/structure/B14135144.png)
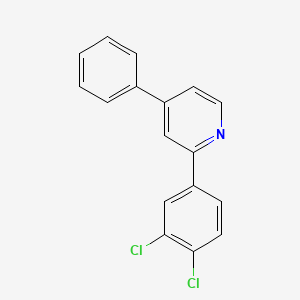
methanone](/img/structure/B14135148.png)
![1,1'-(Ethane-1,2-diyl)bis[4-methyl-2-(2-methylcyclohexyl)-1H-pyrrole]](/img/structure/B14135151.png)
